molecular formula C21H19N3O2 B2481037 N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide CAS No. 1170963-74-2

N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide

Cat. No. B2481037
CAS RN: 1170963-74-2
M. Wt: 345.402
InChI Key: NOQDHBSBAVCVKU-UHFFFAOYSA-N
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Description

The compound “N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a benzyl group, a furan ring, a carboxamide group, and a 1H-benzo[d]imidazole ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, each introducing a different part of the molecule. The synthesis of similar compounds often involves reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1H-benzo[d]imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups and the aromatic systems. For instance, the carboxamide group might undergo hydrolysis, and the benzyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide, also known as N-benzyl-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. The benzimidazole moiety is known for its broad-spectrum antimicrobial properties, which include activity against bacteria, fungi, and viruses . Research has demonstrated that derivatives of benzimidazole can inhibit the growth of various pathogenic microorganisms, making them valuable in the development of new antibiotics and antifungal agents .

Anticancer Properties

N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide has been investigated for its anticancer properties. The compound’s ability to interfere with DNA synthesis and repair mechanisms in cancer cells leads to apoptosis (programmed cell death). Studies have shown that benzimidazole derivatives can target specific cancer cell lines, offering a promising route for the development of targeted cancer therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Benzimidazole derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes them potential candidates for the treatment of inflammatory diseases like arthritis and inflammatory bowel disease .

Antioxidant Activity

Research has highlighted the antioxidant properties of benzimidazole-containing compounds. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and neurodegenerative disorders. The antioxidant activity of N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide could be harnessed in the development of supplements or drugs aimed at mitigating oxidative damage .

Antiviral Applications

The antiviral potential of this compound is also noteworthy. Benzimidazole derivatives have been shown to inhibit the replication of various viruses, including HIV, hepatitis C, and influenza. This antiviral activity is attributed to the compound’s ability to interfere with viral enzymes and proteins essential for viral replication .

Antiparasitic Activity

This compound has demonstrated efficacy against a range of parasitic infections. Benzimidazole derivatives are known for their antiparasitic properties, particularly against protozoa and helminths. They work by disrupting the metabolic processes of the parasites, leading to their death. This makes them valuable in the treatment of diseases such as malaria and schistosomiasis .

Neuroprotective Effects

The neuroprotective effects of N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide are being explored in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s antioxidant and anti-inflammatory properties contribute to its potential to protect neurons from damage and improve cognitive function .

Cardioprotective Applications

Finally, this compound has shown promise in cardioprotective applications. Its antioxidant and anti-inflammatory effects can help reduce the risk of cardiovascular diseases by protecting the heart and blood vessels from oxidative stress and inflammation. This could lead to the development of new treatments for conditions such as atherosclerosis and heart failure .

These diverse applications highlight the significant potential of N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide in various fields of scientific research and medicine.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Synthesis and therapeutic potential of imidazole containing compounds Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific disease state.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially resulting in therapeutic effects.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and could include a variety of cellular responses.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound induces a variety of effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .

properties

IUPAC Name

N-benzyl-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15-23-18-9-5-6-10-19(18)24(15)14-17-11-12-20(26-17)21(25)22-13-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQDHBSBAVCVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide

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